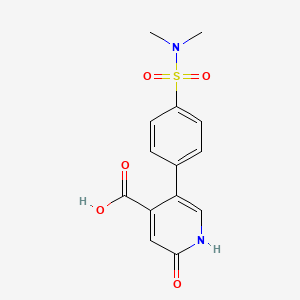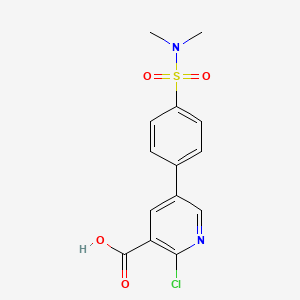![molecular formula C18H18N2O3 B6395002 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% CAS No. 1261960-61-5](/img/structure/B6395002.png)
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid (5-PPCA) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 5-PPCA is a member of the picolinic acid family and is composed of a piperidine ring, an aromatic ring, and a carboxylic acid group. 5-PPCA has been studied for its potential as an inhibitor of enzymes, as a therapeutic agent, and for its ability to bind to proteins and other molecules.
Scientific Research Applications
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been used as an inhibitor of enzymes, such as carbonic anhydrase, cytochrome P450, and cyclooxygenase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been studied for its potential as a therapeutic agent, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its ability to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase.
Mechanism of Action
The mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is not fully understood, however, it is thought to act by binding to and inhibiting enzymes, such as carbonic anhydrase, cytochrome P450, and cyclooxygenase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been shown to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase.
Biochemical and Physiological Effects
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its potential as a therapeutic agent, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its ability to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been studied for its potential to affect biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% in laboratory experiments is its ability to bind to proteins and other molecules. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. The main limitation of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is its relatively low solubility in aqueous solutions, making it difficult to use in certain experiments.
Future Directions
The potential applications of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% are wide-ranging and there are many possible future directions for research. These include further research into the mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%, further research into its potential therapeutic applications, and further research into its potential as an inhibitor of enzymes. Additionally, further research into the potential of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% to affect biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis, is warranted. Finally, further research into the potential of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% to bind to proteins and other molecules is needed, as this could lead to new applications of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% in the fields of medicinal chemistry, biochemistry, and pharmacology.
Synthesis Methods
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% can be synthesized by a variety of methods, including the synthesis of the starting material, piperidine-1-carbonyl chloride, followed by reaction with a halogenated aromatic compound. The reaction of piperidine-1-carbonyl chloride with an aromatic compound in the presence of a base produces 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%. The reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is typically heated to a temperature of 70-80°C.
properties
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-10-2-1-3-11-20)14-6-4-13(5-7-14)15-8-9-16(18(22)23)19-12-15/h4-9,12H,1-3,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENSVFTHMALRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394983.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)